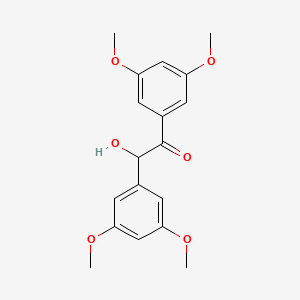
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl rings.
trans-1,2-Bis(3,5-dimethoxyphenyl)ethene: Similar phenyl substitution but with an ethene linkage instead of ethanone.
Uniqueness
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
144758-76-9 |
|---|---|
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
1,2-bis(3,5-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-5-11(6-14(9-13)22-2)17(19)18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10,17,19H,1-4H3 |
InChI-Schlüssel |
FRFNNKFPADJNFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


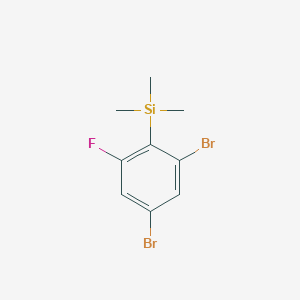
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
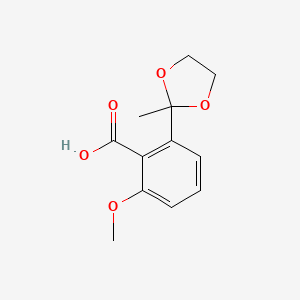
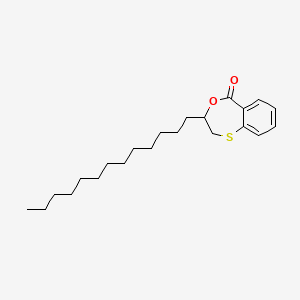
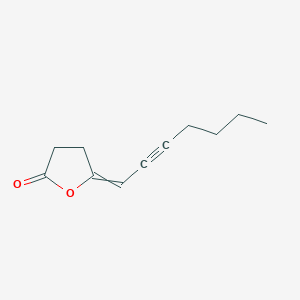


![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
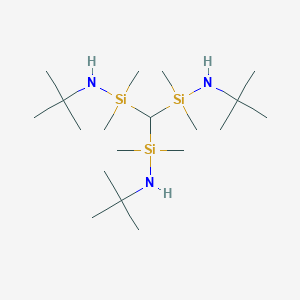
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
